molecular formula C7H11NO5 B025913 N-Acetyl-D-glutamic acid CAS No. 19146-55-5

N-Acetyl-D-glutamic acid

Cat. No.: B025913
CAS No.: 19146-55-5
M. Wt: 189.17 g/mol
InChI Key: RFMMMVDNIPUKGG-RXMQYKEDSA-N
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Description

N-Acetyl-D-glutamic acid is a derivative of glutamic acid, an important amino acid involved in various metabolic pathways. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the glutamic acid molecule. It plays a crucial role in the biosynthesis of arginine and is a key regulator in the urea cycle, which is responsible for converting toxic ammonia into urea for excretion from the body .

Mechanism of Action

Target of Action

N-Acetyl-D-glutamic acid (NAG) primarily targets the urea cycle, a process that converts toxic ammonia to urea for excretion from the body . It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes .

Mode of Action

NAG is biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase .

Biochemical Pathways

NAG plays a vital role in the urea cycle and the biosynthesis of arginine . It is also involved in glutamate metabolism, which is associated with the biosynthesis of nucleic acids and proteins . Glutamate serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate .

Pharmacokinetics

A study on acetylglutamine, a related compound, in rat blood and brain tissues based on liquid chromatography-tandem mass spectrometry and microdialysis technique has been reported

Result of Action

The primary result of NAG’s action is the detoxification of ammonia in the body. By acting as a regulator in the urea cycle, NAG helps convert toxic ammonia to urea, which is then excreted from the body . This process is crucial for maintaining nitrogen balance in the body.

Action Environment

The action of NAG is influenced by various environmental factors. For instance, the presence of other metabolites and enzymes can affect the efficiency of NAG’s role in the urea cycle and arginine biosynthesis . Additionally, factors such as pH and temperature can impact the stability and efficacy of NAG.

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-glutamic acid interacts with several enzymes, proteins, and other biomolecules. It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes . It also acts as a regulator in the urea cycle that converts toxic ammonia to urea for excretion from the body in vertebrates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently under study . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-glutamic acid can be synthesized through several methods. One common approach involves the reaction of glutamic acid with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .

Industrial Production Methods

In industrial settings, this compound is often produced using enzymatic methods. The enzyme N-acetylglutamate synthase catalyzes the reaction between glutamic acid and acetyl-CoA to form this compound. This method is preferred due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-D-glutamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Plays a role in the study of metabolic pathways, particularly in the urea cycle and arginine biosynthesis.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders related to the urea cycle.

    Industry: Utilized in the production of flavor enhancers and food additives

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-glutamic acid
  • N-Acetylaspartic acid
  • Aceglutamide
  • Citrulline
  • Pivagabine

Uniqueness

N-Acetyl-D-glutamic acid is unique due to its specific role in the urea cycle and its ability to regulate the activity of carbamoyl phosphate synthetase I. Unlike other similar compounds, it is directly involved in the detoxification of ammonia and the biosynthesis of arginine, making it a critical component in metabolic pathways .

Biological Activity

N-Acetyl-D-glutamic acid (NAG) is a derivative of glutamic acid, notable for its role in various biological processes, particularly in the urea cycle and amino acid metabolism. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

1. Biosynthesis and Metabolism

This compound is synthesized primarily from glutamate and acetyl-CoA through the action of the enzyme N-acetylglutamate synthase (NAGS). This compound serves as a critical allosteric activator of mitochondrial carbamyl phosphate synthetase I (CPSI), the first enzyme in the urea cycle. The presence of NAG is essential for CPSI activation, which facilitates the conversion of ammonia into urea for excretion, thereby playing a crucial role in nitrogen metabolism in vertebrates .

Table 1: Key Enzymatic Reactions Involving this compound

Enzyme Reaction Function
N-acetylglutamate synthase (NAGS)Glutamate + Acetyl-CoA → this compoundSynthesis of NAG
Carbamyl phosphate synthetase I (CPSI)This compound + NH₃ + CO₂ → Carbamyl phosphateInitiation of urea cycle

2.1 Urea Cycle Regulation

This compound plays a pivotal role in regulating the urea cycle, particularly in conditions where ammonia levels are elevated. Its function as an allosteric activator for CPSI underscores its importance in maintaining nitrogen balance and preventing hyperammonemia, a condition that can lead to severe neurological impairment if untreated .

2.2 Role in Arginine Biosynthesis

In addition to its role in the urea cycle, NAG is also involved as an intermediate in arginine biosynthesis. This pathway is vital for protein synthesis and various metabolic functions, including the production of nitric oxide, which is important for vascular health .

3.1 NAGS Deficiency

A notable clinical condition related to this compound is N-acetylglutamate synthase (NAGS) deficiency, which is characterized by life-threatening hyperammonemia due to impaired urea cycle function. Early diagnosis and treatment with carbaglumic acid (a synthetic analogue of NAG) have shown promising outcomes in managing this condition. Case studies indicate that patients receiving timely intervention demonstrate normal neurological development despite initial severe hyperammonemia .

Case Study Example:

  • A newborn diagnosed with severe hyperammonemia was treated with carbaglumic acid shortly after birth. The patient exhibited normal growth and neurological development at follow-up examinations .

4. Pharmacokinetics and Bioavailability

Recent studies have explored the pharmacokinetics of acetylated amino acids, including this compound. Research indicates that NAG can effectively cross the blood-brain barrier and exhibits favorable bioavailability characteristics when administered .

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value
C_max (Blood)Varies with dosage
Half-lifeApproximately 2-4 hours
BioavailabilityHigh (>70% under optimal conditions)

5. Conclusion

This compound is integral to several metabolic pathways, particularly those involved in nitrogen metabolism and amino acid synthesis. Its role as an allosteric activator in the urea cycle highlights its importance in preventing toxic accumulation of ammonia. Furthermore, advancements in understanding its pharmacokinetics may enhance therapeutic strategies for managing metabolic disorders linked to NAGS deficiency.

Properties

IUPAC Name

(2R)-2-acetamidopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMMMVDNIPUKGG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364404
Record name N-ACETYL-D-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-08-3, 19146-55-5
Record name Glutamic acid, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-ACETYL-D-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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